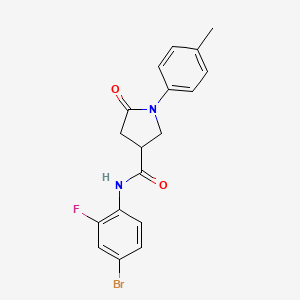![molecular formula C23H24FN5O2 B4087029 7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087029.png)
7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives typically involves regioselective one-step procedures, utilizing precursors like 3,5-diamino-1,2,4-triazole and variously substituted aryl compounds. Methods have been developed for the efficient synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting the versatility and regioselectivity in synthesizing these compounds (Massari et al., 2017).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by their [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its potential biological activity. Detailed structural analysis through NMR, IR, UV, MS, and elemental analyses ensures the identification and characterization of these compounds. The structure influences the compound's reactivity and interaction with biological targets (Ranjbar‐Karimi et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidine derivatives undergo various chemical reactions, including cyclocondensation with β-enaminones and NH-3-aminopyrazoles, leading to the formation of novel functional fluorophores. These reactions demonstrate the chemical versatility of the triazolopyrimidine scaffold and its utility in synthesizing complex molecules with potential applications in fluorescence and photophysical properties analysis (Castillo et al., 2018).
Physical Properties Analysis
The physical properties of triazolopyrimidine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. The solubility in various solvents and melting point range can affect the compound's formulation and stability. Crystallography studies provide insights into the molecular arrangements and interactions within the crystal lattice, which are essential for understanding the material's properties (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the utility of triazolopyrimidine derivatives in various chemical syntheses and biological applications. Studies on the reactivity towards different chemical reagents and conditions can lead to the development of novel compounds with enhanced or specific biological activities (Dolzhenko et al., 2008).
Eigenschaften
IUPAC Name |
7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-14-7-3-4-10-18(14)26-22(31)20-15(2)25-23-27-19(11-6-12-30)28-29(23)21(20)16-8-5-9-17(24)13-16/h3-5,7-10,13,21,30H,6,11-12H2,1-2H3,(H,26,31)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIORBBWVFXVZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC(=CC=C4)F)CCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}butanamide](/img/structure/B4086946.png)
![N-cycloheptyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4086954.png)
![4-Chloro-N-(2-ethoxy-phenyl)-N-{2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B4086955.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4086956.png)

![1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-5-(2,3,4-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086984.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4086985.png)
![4-ethyl-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4086993.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide](/img/structure/B4087006.png)
![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087016.png)
![1-(2,2-dimethylpropanoyl)-4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]piperazine](/img/structure/B4087019.png)
![N-(2-fluorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4087025.png)
![2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4087034.png)